what is the chemical structure of 1,4-Diisooctyl sulphosuccinate
what is the chemical structure of 1,4-Diisooctyl sulphosuccinate
An In-Depth Technical Guide to the Chemical Structure and Applications of 1,4-Diisooctyl Sulfosuccinate (Docusate Sodium)
Introduction
1,4-Diisooctyl sulfosuccinate, more commonly known in the scientific and pharmaceutical communities as Dioctyl Sodium Sulfosuccinate (DOSS) or Docusate Sodium, is a potent anionic surfactant with a wide array of applications.[1][2] Its remarkable ability to lower surface tension at the interface between different phases makes it an indispensable component in fields ranging from drug delivery and pharmaceutical formulations to industrial processes and personal care products.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the molecular architecture of DOSS, its synthesis, mechanism of action, and critical applications, with a particular focus on its role in the pharmaceutical sciences.
Part 1: Molecular Architecture and Physicochemical Properties
The Chemical Structure of 1,4-Diisooctyl Sulfosuccinate
The functionality of DOSS is intrinsically linked to its amphiphilic molecular structure. It consists of a polar hydrophilic head group and two nonpolar hydrophobic tails.
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Hydrophobic Tails: These are comprised of two isooctyl (or more specifically, 2-ethylhexyl) ester groups. These long hydrocarbon chains are responsible for the molecule's affinity for nonpolar substances like oils and lipids.
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Hydrophilic Head: This is a sulfonate group (-SO₃⁻) attached to the succinate backbone, paired with a sodium counter-ion (Na⁺). This highly polar group confers water solubility and is the primary driver of the molecule's interaction with aqueous environments.
This dual chemical nature allows DOSS to position itself at oil-water or air-water interfaces, effectively reducing interfacial tension.
Chemical Identifiers:
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IUPAC Name: Sodium 1,4-bis(2-ethylhexyl)oxy-1,4-dioxobutane-2-sulfonate[4]
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CAS Number: 577-11-7
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Molecular Formula: C₂₀H₃₇NaO₇S[5]
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Molecular Weight: 444.56 g/mol [5]
Physicochemical Properties
The bulk properties of DOSS are a direct consequence of its molecular structure. Understanding these properties is critical for its effective application in formulations.
| Property | Value / Description | Significance in Formulation |
| Appearance | White, wax-like, plastic solid.[6] | Affects handling and incorporation into solid or semi-solid dosage forms. |
| Solubility | Sparingly soluble in water (1 g in 70 mL); freely soluble in ethanol, glycerol, and other organic solvents.[6] | Dictates its use in aqueous vs. non-aqueous systems and its effectiveness as a solubilizing agent. |
| pH (1% solution) | 5.8 - 6.9[6] | Indicates good compatibility with physiological conditions and many active pharmaceutical ingredients (APIs). |
| Critical Micelle Concentration (CMC) | Approx. 0.2 to 0.6 mM in water.[5] | The low concentration at which it begins to form micelles, making it a highly efficient surfactant. |
Part 2: Synthesis and Mechanism of Action
Synthesis Pathway
The industrial synthesis of DOSS is a well-established, two-step chemical process designed for high yield and purity. The choice of reactants and conditions is critical for driving the reaction to completion and minimizing byproducts.
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Esterification: Maleic anhydride is reacted with two equivalents of an isooctyl alcohol (commonly 2-ethylhexanol) to form the diester, diisooctyl maleate. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, to increase the reaction rate. The process involves heating the mixture to drive off water, a byproduct of the esterification, thereby shifting the equilibrium towards the product.[7]
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Sulfonation: The double bond in the diisooctyl maleate backbone is then sulfonated via a Michael addition reaction with sodium bisulfite (NaHSO₃). This step introduces the polar sulfonate head group, transforming the nonpolar diester into the amphiphilic DOSS molecule.[7]
Mechanism of Action: Surfactancy and Micellization
The efficacy of DOSS in drug formulations stems from its ability to alter the properties of interfaces.
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Reduction of Surface Tension: In an aqueous environment, DOSS molecules spontaneously migrate to the surface, orienting their hydrophobic tails away from the water and their hydrophilic heads towards it. This disrupts the cohesive energy at the surface, thereby lowering the surface tension. This action is fundamental to its role as a wetting agent, allowing liquids to spread more easily over solid surfaces.
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Micelle Formation: Above the critical micelle concentration (CMC), the surfactant molecules aggregate into spherical structures called micelles. In these aggregates, the hydrophobic tails form a core, creating a nonpolar microenvironment, while the hydrophilic heads form an outer shell that interfaces with the aqueous bulk phase.
This micellar encapsulation is the key mechanism for solubilizing poorly water-soluble drugs. The hydrophobic API partitions into the nonpolar core of the micelle, effectively creating a stable nano-carrier that can be dispersed in water. This dramatically increases the apparent solubility of the drug, which is often a rate-limiting step for absorption and bioavailability.[1]
Part 3: Analytical Methodologies
Accurate quantification of DOSS is essential for quality control, formulation development, and pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[8][9]
Protocol: Quantification of DOSS in Aqueous Formulations using LC-MS/MS
This protocol describes a general, self-validating methodology for the quantification of DOSS.
Causality and Rationale: The choice of LC-MS/MS is driven by the need to detect and quantify DOSS at low concentrations, often in complex matrices. The chromatographic separation (LC) isolates DOSS from other excipients, while the mass spectrometer (MS/MS) provides unambiguous identification and quantification based on its specific mass-to-charge ratio and fragmentation pattern.[8]
Methodology:
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Standard and Sample Preparation:
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Rationale: Accurate preparation is foundational. Acetonitrile is often used as a diluent because it helps to break up DOSS aggregates, ensuring a monomeric state that behaves consistently during chromatography and ionization, which leads to a 20-fold increase in signal response.[8]
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Procedure:
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Prepare a stock solution of DOSS reference standard (e.g., 1 mg/mL) in 50:50 acetonitrile:water.
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Create a series of calibration standards (e.g., 10 µg/L to 200 µg/L) by serially diluting the stock solution with the same solvent mixture.[8]
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Dilute the unknown formulation sample with the 50:50 acetonitrile:water solvent to bring the expected DOSS concentration within the range of the calibration curve.
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Chromatographic Conditions:
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Rationale: Reversed-phase chromatography is used to retain the hydrophobic tails of the DOSS molecule, allowing it to be separated from more polar components of the sample matrix.
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Procedure:
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Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from low to high percentage of Mobile Phase B.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 10 µL.
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Mass Spectrometric Conditions:
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Rationale: Tandem mass spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) provides exquisite selectivity. A specific precursor ion (the DOSS molecule) is selected and fragmented, and only a specific product ion is monitored, filtering out background noise.
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Procedure:
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Ionization Source: Electrospray Ionization (ESI), negative mode.
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SRM Transitions:
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Quantifier: m/z 421.2 → 80.9
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Qualifier: m/z 421.2 → 227.2[10]
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-
Tune other parameters (e.g., capillary voltage, cone voltage, collision energy) to maximize the signal for the specified transitions.
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Data Analysis and Validation:
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Procedure:
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Integrate the peak area for the quantifier transition for all standards and samples.
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Construct a calibration curve by plotting peak area against concentration for the standards. A linear regression with a correlation coefficient (r²) > 0.99 is required.
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Calculate the concentration of DOSS in the unknown samples by interpolating their peak areas from the calibration curve.
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Confirm the identity of DOSS in the samples by ensuring the presence of the qualifier transition and that the ratio of quantifier to qualifier peak areas is consistent with that of the standards.
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Part 4: Applications in Pharmaceutical Sciences
DOSS is approved by the US FDA as a "generally recognized as safe" (GRAS) additive, cementing its role in pharmaceutical development.
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Pharmaceutical Excipient: It is widely used as a wetting agent in tablet formulations to facilitate the disintegration and dissolution of poorly soluble APIs.[11] In suspensions and emulsions, it acts as a dispersing and emulsifying agent, preventing the separation of phases and ensuring dose uniformity.[2][5]
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Advanced Drug Delivery: DOSS is a key component in the formulation of microemulsions and nanoparticles.[1][3] These advanced systems can significantly enhance the oral bioavailability of drugs that are poorly soluble in water, protecting the API from degradation in the gastrointestinal tract and facilitating its transport across biological membranes.
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Clinical Use as a Stool Softener: In its most direct therapeutic application, DOSS is the active ingredient in many over-the-counter laxative products.[5] It functions by lowering the surface tension of the stool, allowing water and fats to penetrate and soften the fecal matter, making it easier to pass.[5]
Conclusion
1,4-Diisooctyl sulfosuccinate is a molecule whose utility is elegantly dictated by its chemical structure. Its amphiphilic design makes it a powerful surfactant that is fundamental to solving critical challenges in drug formulation and delivery, particularly for improving the solubility and bioavailability of difficult-to-formulate compounds. A thorough understanding of its physicochemical properties, synthesis, and analytical methodologies enables scientists and researchers to harness its full potential in developing safe and effective medicines.
References
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- Dioctyl sodium sulfosuccinate. (2013, January 2). Wikidoc.
- Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview. (2024, August 30). ChemicalBook.
- DOSS & Others dioctyl sodium sulfosuccinate. (2023, August 4). Riddhisiddhi Chemicals.
- Dioctyl Sodium Sulphosuccinate can now be accurately analysed in wastewater with successful 1 method developed by Southern Scientific Services. (2020, September 16). Southern Scientific Services.
- Kopun, K., et al. (2012, March 30). Dioctyl sulfosuccinate analysis in near-shore Gulf of Mexico water by direct-injection liquid chromatography-tandem mass spectrometry. PubMed.
- DIOCTYL SODIUM SULFOSUCCINATE. (n.d.). Food and Agriculture Organization of the United Nations.
- High sensitivity liquid chromatography tandem mass spectrometric methods for the analysis of dioctyl sulfosuccinate in different stages of an oil spill response monitoring effort. (2025, August 6). ResearchGate.
- DIOCTYL SULFOSUCCINATE SODIUM SALT. (n.d.). Ataman Kimya.
- Preparation process of diisooctyl sodium sulfosuccinate. (n.d.). Google Patents.
- DIOCTYL SULFOSUCCINATE SODIUM SALT. (n.d.). Google Cloud.
- Preparation process of diisooctyl sodium sulfosuccinate. (n.d.). Google Patents.
- Dioctyl sodium sulfosuccinate. (2018, May 16). SIELC Technologies.
- Dioctyl sulfosuccinate sodium salt, 96% 500 g. (n.d.). Thermo Scientific Chemicals.
- SODIUM DIISOOCTYL SULFOSUCCINATE. (n.d.). Ataman Kimya.
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